molecular formula C11H8N4 B13826608 [1,3,5]Triazocino[1,2-a]benzimidazole(9CI)

[1,3,5]Triazocino[1,2-a]benzimidazole(9CI)

Cat. No.: B13826608
M. Wt: 196.21 g/mol
InChI Key: JMAXKVMEPNQCHI-PNNAQORHSA-N
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Description

[1,3,5]Triazocino[1,2-a]benzimidazole(9CI) is a heterocyclic compound that contains both benzimidazole and triazine moieties.

Preparation Methods

The synthesis of [1,3,5]Triazocino[1,2-a]benzimidazole(9CI) typically involves the conjugation of benzimidazole with triazine derivatives. One common method is the condensation of o-phenylenediamines with carboxylic acid derivatives or aldehydes, followed by intramolecular oxidative condensation . Another approach involves the use of metal-free, iodine-promoted synthesis from cyclohexanones and 2-aminopyridines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

[1,3,5]Triazocino[1,2-a]benzimidazole(9CI) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[1,3,5]Triazocino[1,2-a]benzimidazole(9CI) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,3,5]Triazocino[1,2-a]benzimidazole(9CI) involves its interaction with specific molecular targets and pathways. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

(1Z,5Z)-[1,3,5]triazocino[1,2-a]benzimidazole

InChI

InChI=1S/C11H8N4/c1-2-5-10-9(4-1)14-11-13-8-12-6-3-7-15(10)11/h1-8H/b7-3-,12-6?,13-8-

InChI Key

JMAXKVMEPNQCHI-PNNAQORHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C/3N2/C=C\C=N/C=N3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CC=NC=N3

Origin of Product

United States

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